molecular formula C7H5FN2O2S B3327708 7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 37162-45-1

7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B3327708
CAS RN: 37162-45-1
M. Wt: 200.19 g/mol
InChI Key: GGUYGZYFOLFKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class . This class of compounds has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of these compounds is influenced by the functional groups attached to the ring. For instance, a halo group at the 7 and 8 positions of the ring can lead to active compounds .


Synthesis Analysis

The synthesis of 7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the insertion of mono- or polyfluoro-substituted alkyl chains at the 4-position of the thiadiazine ring . This modification has been shown to enhance the pharmacokinetic behavior of the compounds .


Molecular Structure Analysis

The molecular structure of 7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring with a fluorine atom at the 7-position . The ring can have various functional groups attached to it, which are responsible for its activity .


Chemical Reactions Analysis

The chemical reactions involving 7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide are largely influenced by the functional groups attached to the ring . For instance, compounds with a halo group at the 7 and 8 positions of the ring have been found to be active .

Future Directions

The future directions for the research on 7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide could involve further exploration of its pharmacological activities and the development of derivatives with enhanced activity and pharmacokinetic properties .

properties

IUPAC Name

7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUYGZYFOLFKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)S(=O)(=O)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 4
7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 5
7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 6
7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.